An In-depth Technical Guide to 1-Ethylpiperidin-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Ethylpiperidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-Ethylpiperidin-4-amine, a key building block in synthetic and medicinal chemistry. The information is curated to support research, development, and drug discovery activities.
Chemical Structure and Identifiers
1-Ethylpiperidin-4-amine is a saturated heterocyclic amine featuring a piperidine ring N-substituted with an ethyl group and bearing a primary amine at the 4-position.
| Identifier | Value |
| IUPAC Name | 1-ethylpiperidin-4-amine[1] |
| CAS Number | 50534-45-7[1] |
| Molecular Formula | C7H16N2[1] |
| SMILES | CCN1CCC(CC1)N[1] |
| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3[1] |
| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N[1] |
Structural Diagram:
Caption: 2D Structure of 1-Ethylpiperidin-4-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethylpiperidin-4-amine is provided below. It is important to note that while some experimental data is available for the precursor, 1-ethyl-4-piperidone, specific experimental values for 1-Ethylpiperidin-4-amine are not widely published. The table includes computed data from reliable sources.
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | Computed by PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| pKa (of conjugate acid) | Not available | - |
| XLogP3 | 0.2 | Computed by XLogP3[1] |
| Water Solubility | Not available | - |
For the closely related precursor, 1-Ethyl-4-piperidone :
| Property | Value | Source |
| Boiling Point | 46-48 °C at 1 mmHg | Sigma-Aldrich |
| Density | 0.944 g/mL at 25 °C | Sigma-Aldrich |
Experimental Protocols
Synthesis via Reductive Amination
A common and effective method for the synthesis of 1-Ethylpiperidin-4-amine is the reductive amination of 1-ethyl-4-piperidone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Overall Reaction:
1-Ethyl-4-piperidone + NH3 + Reducing Agent → 1-Ethylpiperidin-4-amine
Detailed Experimental Protocol (General Procedure):
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Imine Formation:
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Dissolve 1-ethyl-4-piperidone in a suitable solvent, such as methanol or ethanol.
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Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.
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The reaction mixture is stirred, often at room temperature, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.
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Reduction:
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Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture.
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Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd/C or Raney Nickel).
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The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the imine intermediate.
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Work-up and Purification:
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The reaction is quenched by the addition of water or a dilute acid.
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The solvent is removed under reduced pressure.
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The crude product is then subjected to an extractive work-up. Typically, the aqueous layer is made basic to deprotonate the amine, which is then extracted into an organic solvent like dichloromethane or ethyl acetate.
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The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.
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The resulting crude 1-Ethylpiperidin-4-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
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Experimental Workflow Diagram:
Caption: General workflow for the synthesis of 1-Ethylpiperidin-4-amine.
Characterization Methods
The identity and purity of synthesized 1-Ethylpiperidin-4-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to study its fragmentation pattern, providing further confirmation of its identity.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine.
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods are used to assess the purity of the final product.
Reactivity and Applications
1-Ethylpiperidin-4-amine is a valuable intermediate in organic synthesis. The presence of two nitrogen atoms with different steric and electronic environments—a tertiary amine within the ring and a primary amine at the 4-position—allows for selective functionalization.
The primary amine is a potent nucleophile and can participate in a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
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Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
These reactions make 1-Ethylpiperidin-4-amine a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Signaling Pathways
As a relatively simple organic molecule, 1-Ethylpiperidin-4-amine is not known to be directly involved in complex biological signaling pathways in the manner of a targeted drug molecule. Its significance in a biological context arises from its use as a scaffold or intermediate in the synthesis of pharmacologically active compounds. The properties of the final, more complex molecules will determine their interactions with specific biological targets and signaling cascades.
Safety and Handling
1-Ethylpiperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Based on GHS classifications for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
